Cas no 764704-38-3 (3-2-(Trifluoromethoxy)phenylaniline)

3-2-(Trifluoromethoxy)phenylaniline is a versatile organic compound characterized by a trifluoromethoxy substituent on the benzene ring. This compound exhibits excellent solubility in organic solvents, making it suitable for various synthetic applications. Its unique structure contributes to its stability and reactivity, allowing for efficient participation in aromatic substitution reactions. The trifluoromethoxy group imparts distinct physical and chemical properties, enhancing its utility in pharmaceuticals and materials science research.
3-2-(Trifluoromethoxy)phenylaniline structure
764704-38-3 structure
Product Name:3-2-(Trifluoromethoxy)phenylaniline
CAS No:764704-38-3
MF:C13H10F3NO
MW:253.2198138237
MDL:MFCD09042363
CID:4177984
PubChem ID:16768736
Update Time:2025-07-21

3-2-(Trifluoromethoxy)phenylaniline Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-amine, 2'-(trifluoromethoxy)-
    • 3-[2-(trifluoromethoxy)phenyl]aniline
    • 2'-(trifluoromethoxy)-1,1'-biphenyl-3-amine
    • Z295888728
    • SCHEMBL977930
    • AKOS000124445
    • 2'-trifluoromethoxy-biphenyl-3-ylamine
    • CS-0245411
    • G58198
    • 764704-38-3
    • EN300-30468
    • 3-2-(Trifluoromethoxy)phenylaniline
    • MDL: MFCD09042363
    • Inchi: 1S/C13H10F3NO/c14-13(15,16)18-12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8H,17H2
    • InChI Key: KHBNVBGLFTZFQR-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2OC(F)(F)F)=CC=CC(N)=C1

Computed Properties

  • Exact Mass: 253.07144843Da
  • Monoisotopic Mass: 253.07144843Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 35.3Ų

3-2-(Trifluoromethoxy)phenylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T901248-10mg
3-[2-(Trifluoromethoxy)phenyl]aniline
764704-38-3
10mg
$ 50.00 2022-06-02
TRC
T901248-50mg
3-[2-(Trifluoromethoxy)phenyl]aniline
764704-38-3
50mg
$ 160.00 2022-06-02
TRC
T901248-100mg
3-[2-(Trifluoromethoxy)phenyl]aniline
764704-38-3
100mg
$ 250.00 2022-06-02
Ambeed
A1090159-1g
3-[2-(Trifluoromethoxy)phenyl]aniline
764704-38-3 95%
1g
$1195.0 2025-04-17
Ambeed
A1090159-5g
3-[2-(Trifluoromethoxy)phenyl]aniline
764704-38-3 95%
5g
$1230.0 2023-01-28
Enamine
EN300-30468-0.05g
3-[2-(trifluoromethoxy)phenyl]aniline
764704-38-3 95.0%
0.05g
$135.0 2025-02-20
Enamine
EN300-30468-0.1g
3-[2-(trifluoromethoxy)phenyl]aniline
764704-38-3 95.0%
0.1g
$202.0 2025-02-20
Enamine
EN300-30468-0.25g
3-[2-(trifluoromethoxy)phenyl]aniline
764704-38-3 95.0%
0.25g
$289.0 2025-02-20
Enamine
EN300-30468-0.5g
3-[2-(trifluoromethoxy)phenyl]aniline
764704-38-3 95.0%
0.5g
$480.0 2025-02-20
Enamine
EN300-30468-1.0g
3-[2-(trifluoromethoxy)phenyl]aniline
764704-38-3 95.0%
1.0g
$614.0 2025-02-20

3-2-(Trifluoromethoxy)phenylaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:764704-38-3)3-2-(Trifluoromethoxy)phenylaniline
Order Number:A1050911
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:32
Price ($):1076.0
Email:sales@amadischem.com

3-2-(Trifluoromethoxy)phenylaniline Related Literature

Additional information on 3-2-(Trifluoromethoxy)phenylaniline

Professional Introduction to 3-2-(Trifluoromethoxy)phenylaniline (CAS No. 764704-38-3)

3-2-(Trifluoromethoxy)phenylaniline, identified by its CAS number 764704-38-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a phenyl ring substituted with both a trifluoromethoxy group and an aniline moiety, exhibits unique chemical properties that make it a valuable candidate for further exploration in drug development and biochemical studies.

The structural configuration of 3-2-(Trifluoromethoxy)phenylaniline imparts distinct electronic and steric characteristics to the molecule. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, while the aniline part contributes to its basicity and potential interactions with biological targets. These features are particularly intriguing for researchers seeking to develop novel therapeutic agents with improved pharmacokinetic profiles.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds due to their enhanced bioavailability and resistance to metabolic degradation. Among these, 3-2-(Trifluoromethoxy)phenylaniline stands out as a promising intermediate in the synthesis of various pharmacologically active molecules. Its versatility in serving as a building block for more complex structures has made it a focal point in synthetic organic chemistry.

The compound's potential applications extend beyond mere intermediates in drug synthesis. Preliminary studies have suggested that derivatives of 3-2-(Trifluoromethoxy)phenylaniline may exhibit significant biological activity, particularly in the realms of anti-inflammatory and anticancer research. The unique combination of functional groups on its aromatic core allows for diverse modifications, enabling chemists to tailor the molecule's properties for specific therapeutic needs.

The synthesis of 3-2-(Trifluoromethoxy)phenylaniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes, have been employed to achieve high yields and purity levels. These synthetic strategies not only highlight the compound's complexity but also underscore its importance in modern chemical synthesis.

The pharmacological potential of 3-2-(Trifluoromethoxy)phenylaniline has been further explored through computational modeling and in vitro assays. Molecular docking studies have revealed its potential binding affinity to various enzyme targets, suggesting its utility in developing drugs that modulate enzymatic activity. Additionally, its interaction with cellular receptors has been investigated, providing insights into its potential role in treating neurological disorders.

In clinical research, 3-2-(Trifluoromethoxy)phenylaniline derivatives are being evaluated for their efficacy in treating chronic diseases characterized by inflammation and oxidative stress. Preliminary results from preclinical trials indicate that certain analogs of this compound exhibit anti-inflammatory effects comparable to existing therapeutic agents but with improved selectivity and reduced side effects. These findings are particularly encouraging for researchers looking to develop next-generation treatments for conditions like rheumatoid arthritis and neurodegenerative diseases.

The environmental impact of fluorinated compounds is another critical aspect that has been addressed in recent studies. While the benefits of using fluorine atoms in drug development are well-documented, concerns regarding their persistence and potential toxicity have prompted researchers to explore greener synthetic routes. Efforts are underway to develop sustainable methodologies for producing 3-2-(Trifluoromethoxy)phenylaniline that minimize waste and reduce environmental footprint.

The role of 3-2-(Trifluoromethoxy)phenylaniline in material science is also emerging as an area of interest. Its unique electronic properties make it a candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. Researchers are investigating how modifications to its structure can enhance its performance in these applications, potentially leading to breakthroughs in energy-efficient technologies.

In conclusion, 3-2-(Trifluoromethoxy)phenylaniline (CAS No. 764704-38-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features, synthetic versatility, and potential biological activity position it as a key player in pharmaceutical innovation and material science research. As advancements continue to be made in understanding its properties and applications, this compound is poised to contribute substantially to future scientific and medical breakthroughs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:764704-38-3)3-2-(Trifluoromethoxy)phenylaniline
A1050911
Purity:99%
Quantity:1g
Price ($):1076.0
Email